2-(2-Ethylhexyl)thiophene

Vue d'ensemble

Description

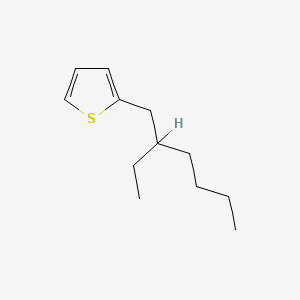

2-(2-Ethylhexyl)thiophene is an organic compound with the molecular formula C12H20S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 2-ethylhexyl group attached to the thiophene ring, which imparts unique physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylhexyl)thiophene typically involves the introduction of the 2-ethylhexyl group onto the thiophene ring. One common method is the Negishi coupling reaction, which involves the reaction of a thiophene derivative with a 2-ethylhexyl zincate reagent. This reaction is carried out under an inert atmosphere, typically using a palladium catalyst, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Negishi coupling reactions or other coupling methods such as Suzuki or Stille coupling. These methods are chosen based on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process also includes steps for purification and quality control to ensure the compound meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Ethylhexyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions are used in the presence of catalysts or under specific reaction conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes, and other substituted derivatives

Applications De Recherche Scientifique

Scientific Research Applications

- Organic Electronics : 2-(2-Ethylhexyl)thiophene serves as a key compound in organic electronics . Its properties contribute to enhancing device efficiency in applications like photovoltaics and OLEDs .

- Polymer Synthesis : It is used in the synthesis of poly[3-(2'-ethylhexyl)thiophene] (P3EHT), which can replace poly(3-hexylthiophene) (P3HT) in various applications . The use of P3EHT cores has demonstrated improved solubility .

- Biosensors : Thiophene-based trimers and polymers are used in biosensors for detecting various substances . For example, poly(acid-terthiophene)s have been used to detect H2O2 in urine samples . Also, they have been tested as electrochemical biosensors for evaluating the effect of endocrine disruptors .

- Sensing : Thiophene trimers have applications in sensing. For example, they have been used to detect brain-derived neurotrophic factor antibodies (BDNF) released from cancer cells, showing potential in drug screening and therapeutics .

- Pharmacological Activity : Terthiophene-methanol has been suggested as a potential candidate for further studies to evaluate its potential as an anti-cancer agent .

Case Studies

- Detection of H2O2: Silver nanoparticles attached to a BA-pTTP/carbon nanotubes composite were tested as a biosensor for the detection of H2O2 in urine samples, showing a fast response time (below 5s) and a LOD of 0.24 mM .

- Detection of Phthalate: Phthalate was analytically monitored with a microfluidic device coupled to a BA-pTTP electrochemical biosensor to evaluate the effect of endocrine disruptors. The biosensor exhibited high uptake ability towards soluble phthalate esters in aqueous media (LOD = 12.5 pM) by controlling the surface charge and hydrophobicity through assembling with a lipid and a cationic molecule attached to the BA-pTTP matrix .

- Detection of BDNF from Cancer Cells: COOH-biphenyl-functionalized trimers self-assembled on gold nanoparticles were used to covalently immobilize brain-derived neurotrophic factor antibodies (BDNF). The resulting microfluidic immunosensor detected the release of BDNF from various cancer cells by the effect of ethanol, K+, and nicotine, indicating its potential in drug screening and therapeutics .

Mécanisme D'action

The mechanism of action of 2-(2-Ethylhexyl)thiophene in its various applications is largely dependent on its electronic structure and ability to interact with other molecules. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and other electronic devices. The presence of the 2-ethylhexyl group enhances solubility and processability, which is crucial for the fabrication of thin films and other materials .

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound, which lacks the 2-ethylhexyl group.

2-Methylthiophene: A derivative with a methyl group instead of the 2-ethylhexyl group.

2-Butylthiophene: A derivative with a butyl group.

Comparison: 2-(2-Ethylhexyl)thiophene is unique due to the presence of the 2-ethylhexyl group, which imparts greater solubility and processability compared to its simpler counterparts. This makes it particularly valuable in applications requiring the formation of thin films and other advanced materials. Additionally, the electronic properties of this compound are enhanced by the alkyl group, making it more suitable for use in organic electronics compared to simpler thiophene derivatives .

Activité Biologique

2-(2-Ethylhexyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its thiophene ring structure, which is known for its electronic properties and ability to participate in various chemical reactions. The presence of the ethylhexyl group enhances its solubility and bioavailability, making it a candidate for various applications in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. A notable research effort focused on synthesizing various thiophene analogs, including 2-ethylhexyl 5-bromothiophene-2-carboxylate, which demonstrated significant antibacterial activity against multidrug-resistant strains such as XDR Salmonella Typhi.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate exhibited an MIC value of 3.125 mg/mL against XDR Salmonella Typhi, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone in efficacy .

- Structure-Activity Relationship (SAR) : The dual thiophene moieties in compound 4F were identified as critical for its enhanced antibacterial activity, suggesting that structural modifications can lead to improved pharmacological profiles .

Data Table: Antibacterial Efficacy of Thiophene Derivatives

| Compound | MIC (mg/mL) | Target Bacteria | Comparison Antibiotic |

|---|---|---|---|

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi | Ciprofloxacin |

| 2-Ethylhexyl-5-bromothiophene-2-carboxylate | 32 | E. coli | Ceftriaxone |

| 2,5-bis(4-chlorophenyl)-3-hexylthiophene | Not specified | S. aureus | Not specified |

Case Studies

- Molecular Docking Studies : Molecular docking studies were conducted to evaluate the binding affinities of synthesized thiophene derivatives against bacterial enzymes. The results indicated that certain modifications to the thiophene ring could enhance binding efficiency and antibacterial activity .

- In Vitro Testing : The agar well diffusion method was employed to assess the antibacterial activity of various thiophene derivatives. Results indicated a direct correlation between concentration and inhibition zone diameter, confirming the compounds' potential as effective antibacterial agents .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Research has indicated potential acute and chronic toxicity risks associated with thiophene derivatives; however, specific data on this compound remains limited. Further studies are necessary to establish safety profiles and environmental impacts .

Propriétés

IUPAC Name |

2-(2-ethylhexyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACCFQMSOHCQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.